molecular formula C20H22N6O3S B2358004 4-(pyrrolidin-1-ylsulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 921074-46-6

4-(pyrrolidin-1-ylsulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2358004
CAS No.: 921074-46-6
M. Wt: 426.5
InChI Key: KADDONQXEJLLRO-UHFFFAOYSA-N
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Description

4-(pyrrolidin-1-ylsulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core with a pyrrolidinylsulfonyl group and a tetrazolylmethyl substituent, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrrolidin-1-ylsulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the pyrrolidinylsulfonyl group is achieved through sulfonylation reactions, while the tetrazolylmethyl group is introduced via azide-alkyne cycloaddition reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

4-(pyrrolidin-1-ylsulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-(pyrrolidin-1-ylsulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(pyrrolidin-1-ylsulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinylsulfonyl group may enhance binding affinity, while the tetrazolylmethyl group can modulate the compound’s reactivity. These interactions trigger a cascade of biochemical events, ultimately leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    4-(pyrrolidin-1-ylsulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide: shares similarities with other benzamide derivatives, such as N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide and N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)benzamide.

    Tetrazole-containing compounds: Similar compounds include 1-(p-tolyl)-1H-tetrazole and 5-(pyrrolidin-1-ylsulfonyl)-1H-tetrazole.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyrrolidinylsulfonyl and tetrazolylmethyl groups allows for versatile applications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3S/c1-15-4-8-17(9-5-15)26-19(22-23-24-26)14-21-20(27)16-6-10-18(11-7-16)30(28,29)25-12-2-3-13-25/h4-11H,2-3,12-14H2,1H3,(H,21,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADDONQXEJLLRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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